

m-PEG3-Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **m-PEG3-Hydrazide**

Cat. No.: **B7978282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

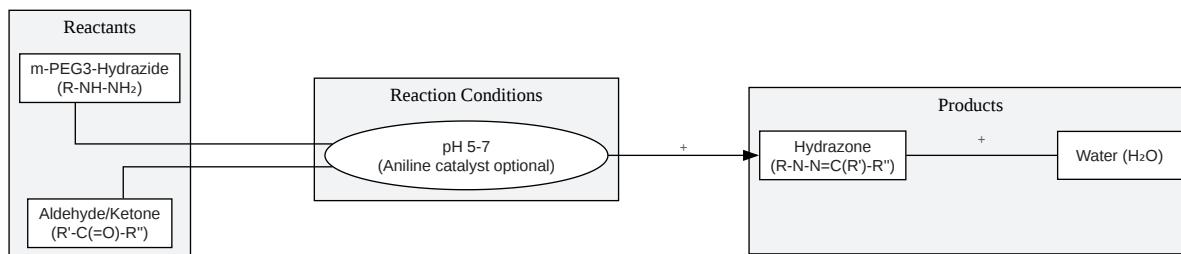
This in-depth technical guide provides a comprehensive overview of **m-PEG3-Hydrazide**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide details its chemical properties, reaction mechanisms, and provides step-by-step protocols for its application in key experimental workflows.

Core Concepts: Understanding m-PEG3-Hydrazide

m-PEG3-Hydrazide is a molecule composed of a methoxy-terminated polyethylene glycol (PEG) chain with three ethylene glycol units, functionalized with a terminal hydrazide group (-NH-NH₂). The PEG component is a hydrophilic polymer that imparts favorable properties to the conjugated molecule, including increased solubility, stability, and reduced immunogenicity.^[1] The hydrazide group serves as a reactive handle for the covalent attachment to molecules containing carbonyl groups (aldehydes or ketones), forming a stable hydrazone linkage.^[2] This specific reactivity makes **m-PEG3-Hydrazide** a valuable tool for the site-specific modification of proteins, peptides, and other biomolecules.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of **m-PEG3-Hydrazide** is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for


this reagent.

Property	Value	Citations
Molecular Formula	C10H22N2O5	[3][4]
Molecular Weight	250.29 g/mol	[3]
Appearance	Colorless Liquid or wax-like semi-solid	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DMF, chloroform, methylene chloride, and water. Less soluble in alcohol and toluene. Not soluble in ether.	
Storage Conditions	Store at -20°C for long-term storage, protected from moisture and light.	

The Chemistry of Hydrazone Formation

The primary application of **m-PEG3-Hydrazide** lies in its ability to react with aldehydes and ketones to form a hydrazone bond. This reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The rate of hydrazone formation is pH-dependent, with optimal conditions typically in the range of pH 5 to 7. The reaction can be slow at neutral pH, but the rate can be significantly enhanced by the use of catalysts such as aniline. The resulting hydrazone bond is stable at neutral pH, a characteristic that is advantageous for *in vivo* applications. However, this bond is susceptible to hydrolysis under acidic conditions, a property that is often exploited for the pH-sensitive release of drugs within the acidic environment of endosomes and lysosomes in target cells.

[Click to download full resolution via product page](#)

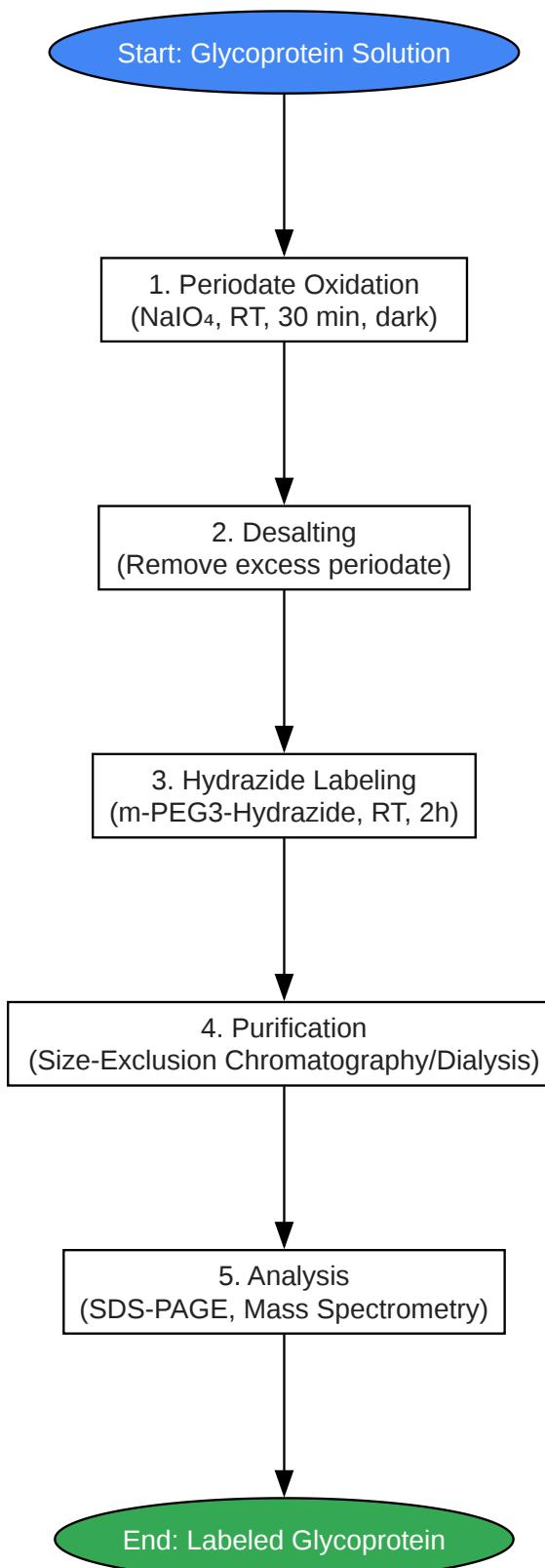
Figure 1. Reaction of **m-PEG3-Hydrazide** with a carbonyl group.

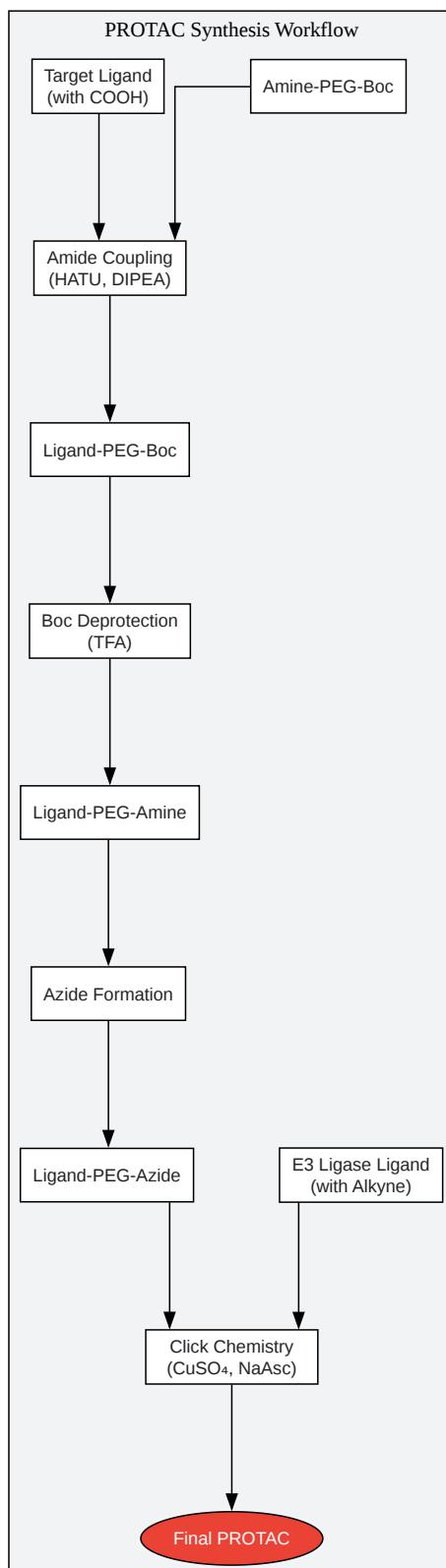
Experimental Protocols

The following protocols provide detailed methodologies for common applications of **m-PEG3-Hydrazide**.

Protocol 1: Labeling of Glycoproteins

This protocol describes the labeling of carbohydrate moieties on glycoproteins. Aldehyde groups are first introduced by the mild oxidation of cis-diols in the sugar residues using sodium periodate.


Materials:


- Glycoprotein (e.g., antibody)
- **m-PEG3-Hydrazide**
- Sodium Acetate Buffer (100 mM, pH 5.5)
- Sodium meta-periodate (NaIO₄)
- DMSO

- Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Oxidation of Glycoprotein: a. Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 5 mg/mL. b. Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer. c. Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate the reaction mixture in the dark at room temperature for 30 minutes. e. Remove excess periodate using a desalting column equilibrated with 100 mM Sodium Acetate Buffer, pH 5.5.
- Hydrazide Labeling: a. Prepare a 50 mM stock solution of **m-PEG3-Hydrazide** in DMSO. b. Add the **m-PEG3-Hydrazide** solution to the oxidized glycoprotein solution. A 10 to 50-fold molar excess of the hydrazide probe over the protein is recommended. c. Incubate the reaction for 2 hours at room temperature.
- Purification: a. Remove unreacted **m-PEG3-Hydrazide** by size-exclusion chromatography or dialysis.
- Analysis: a. Confirm successful labeling by SDS-PAGE, observing a mobility shift of the labeled protein. b. Further characterization can be performed using mass spectrometry to confirm the mass addition of the **m-PEG3-Hydrazide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. msesupplies.com [msesupplies.com]
- 2. PEG Hydrazide | BroadPharm [broadpharm.com]
- 3. peg.bocsci.com [peg.bocsci.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [m-PEG3-Hydrazide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7978282#m-peg3-hydrazide-for-beginners>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com